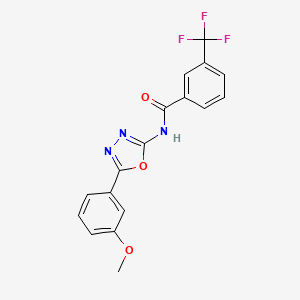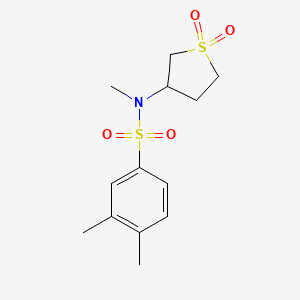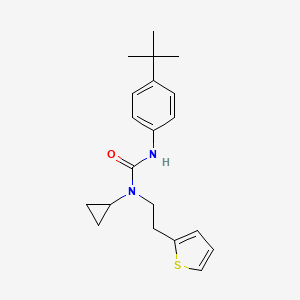
3-(4-(Tert-butyl)phenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-(Tert-butyl)phenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea” is a complex organic molecule. It contains a tert-butyl group, which is a common substituent in organic chemistry . It also contains a thiophene ring, a five-membered aromatic ring with one sulfur atom . The cyclopropyl group is a three-membered ring, which is known for its strain and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The tert-butyl group is a bulky group that could influence the compound’s overall shape and reactivity . The thiophene ring is aromatic and may participate in pi-pi stacking interactions . The cyclopropyl ring is strained and could potentially undergo ring-opening reactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiophene ring could potentially undergo electrophilic aromatic substitution reactions . The cyclopropyl ring, due to its strain, could be involved in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the thiophene ring could contribute to its aromaticity and potentially its color . The tert-butyl group could influence its solubility in different solvents .Scientific Research Applications
Antiarrhythmic and Hypotensive Activities
Urea derivatives have been synthesized and evaluated for their pharmacological properties, including antiarrhythmic and hypotensive activities. The study by Chalina, Chakarova, and Staneva (1998) highlights the synthesis of novel 1,3-disubstituted ureas and their evaluation for antiarrhythmic and hypotensive effects. Some compounds demonstrated significant hypotensive action, while others showed antiarrhythmic activity comparable to reference drugs like Propranolol. This suggests that similar urea derivatives, including the compound of interest, may possess cardiovascular therapeutic potentials (Chalina, Chakarova, & Staneva, 1998).
Cyclodextrin Complexation and Molecular Devices
Research on the complexation of urea-linked cyclodextrins with stilbenes, as discussed by Lock et al. (2004), explores the self-assembly of molecular devices through photoisomerization. These findings indicate that urea derivatives can play a crucial role in the development of molecular devices, with potential applications in nanotechnology and materials science. The interaction between urea derivatives and cyclodextrins suggests possibilities for the targeted compound in facilitating complex molecular assemblies (Lock, May, Clements, Lincoln, & Easton, 2004).
Directed Lithiation and Synthetic Applications
The work by Smith, El‐Hiti, and Alshammari (2013) on the directed lithiation of urea derivatives underscores the synthetic versatility of these compounds. The study demonstrates how urea derivatives can be lithiated and reacted with various electrophiles to produce a wide range of substituted products. This indicates that the compound could serve as an intermediate in the synthesis of complex molecules, offering a pathway to novel chemical entities with potential applications in drug development and materials science (Smith, El‐Hiti, & Alshammari, 2013).
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological targets, leading to diverse effects .
Mode of Action
It’s known that thiophene derivatives can interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiophene derivatives are known to impact a variety of biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Thiophene derivatives are known to exhibit a range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
properties
IUPAC Name |
3-(4-tert-butylphenyl)-1-cyclopropyl-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-20(2,3)15-6-8-16(9-7-15)21-19(23)22(17-10-11-17)13-12-18-5-4-14-24-18/h4-9,14,17H,10-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJNIVNTTFWQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CCC2=CC=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2702152.png)
![N-[2-[4-Methoxy-3-(2-oxopiperidin-1-yl)anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2702153.png)
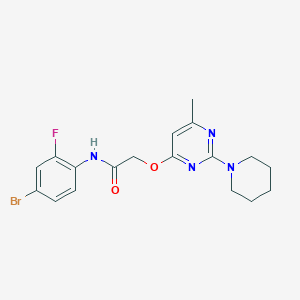
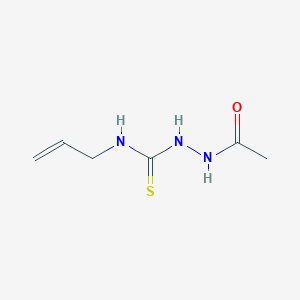
![3-(2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2702162.png)
![2-(2-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2702163.png)
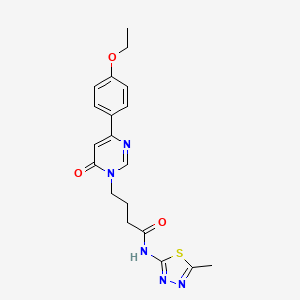
![5-amino-N-(2-methoxy-5-methylphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2702166.png)
![ethyl 2-{[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2702167.png)
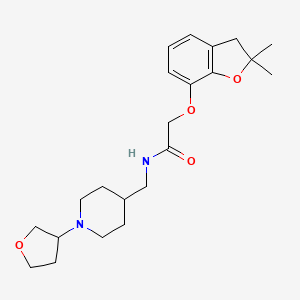
![8-Chloro-4-(4-chlorophenyl)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carbonitrile](/img/structure/B2702171.png)

